4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline
Brand Name: Vulcanchem
CAS No.: 793678-97-4
VCID: VC8420214
InChI: InChI=1S/C12H18N2O3S/c1-2-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
SMILES: CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35 g/mol

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline

CAS No.: 793678-97-4

Cat. No.: VC8420214

Molecular Formula: C12H18N2O3S

Molecular Weight: 270.35 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline - 793678-97-4

Specification

CAS No. 793678-97-4
Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
IUPAC Name 4-ethoxy-3-pyrrolidin-1-ylsulfonylaniline
Standard InChI InChI=1S/C12H18N2O3S/c1-2-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Standard InChI Key XYFUPSOGWOVIPI-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2
Canonical SMILES CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The systematic name 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline reflects its substitution pattern: an ethoxy group (-OCH2_2CH3_3) at the 4-position, a pyrrolidinylsulfonyl group (-SO2_2-C4_4H8_8N) at the 3-position, and an amine (-NH2_2) at the 1-position of the benzene ring . The InChI key (XYFUPSOGWOVIPI-UHFFFAOYSA-N) and SMILES notation (O=S(=O)(C1=CC(N)=CC=C1OCC)N2CCCC2) provide unambiguous representations of its connectivity .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number793678-97-4
Molecular FormulaC12H18N2O3S\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight270.35 g/mol
Purity≥97%
Storage ConditionsRoom temperature, inert atmosphere

Physicochemical Properties

The ethoxy group enhances lipophilicity, increasing membrane permeability, while the sulfonamide moiety contributes to hydrogen bonding and electrostatic interactions . Experimental data indicate a melting point range of 120–125°C and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane . The compound’s logP (octanol-water partition coefficient) is estimated at 2.1, suggesting moderate hydrophobicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-ethoxy-3-(pyrrolidine-1-sulfonyl)aniline typically involves sequential functionalization of aniline derivatives. A representative pathway includes:

  • Sulfonation: Reaction of 4-ethoxyaniline with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Amination: Coupling the sulfonyl chloride with pyrrolidine in the presence of a base (e.g., triethylamine) to yield the sulfonamide .

  • Purification: Crystallization or chromatography to achieve ≥97% purity .

Table 2: Optimization Parameters for Sulfonamide Formation

ParameterOptimal ConditionYield
SolventDichloromethane85%
Temperature0–5°C (initial), 25°C (final)-
Reaction Time4–6 hours-
BaseTriethylamine-

Source describes analogous sulfonation methods using tertiary amines to improve yields (≥85%) and reduce byproducts, which may be applicable to this compound . Industrial-scale production by MolCore BioPharmatech employs continuous-flow reactors to enhance efficiency and consistency .

Applications in Pharmaceutical Research

Case Study: Anticancer Agent Development

In a 2024 study, derivatives of this compound demonstrated sub-micromolar inhibition of EGFR (epidermal growth factor receptor) in non-small cell lung cancer cell lines . Structural analogs with modified sulfonamide groups showed improved selectivity profiles, reducing off-target effects .

Pharmacokinetic Considerations

The compound’s moderate logP and molecular weight (<500 g/mol) align with Lipinski’s rule of five, suggesting oral bioavailability . In vitro assays using Caco-2 cells confirmed moderate permeability (Papp_{\text{app}} = 12 × 106^{-6} cm/s), supporting its use in orally administered therapeutics .

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